Histidine epimerization during SPPS coupling and premature Dnp cleavage under Fmoc conditions compromise peptide fidelity. Boc-D-His(DNp)-OH.IPA resolves both challenges as an orthogonally protected D-enantiomer building block purpose-built for Boc/Bzl protocols. • D-configuration ([α]20D = -65±1°) enables protease-resistant D-peptide therapeutics with extended in vivo half-life. • IPA solvate ensures crystalline stability and defined stoichiometry for accurate weighing. • Dnp group remains intact under TFA deprotection and HF/TFMSA cleavage, unlike the ~84% premature loss observed under 20% piperidine/DMF Fmoc conditions. • ≥99.5% Chiral HPLC purity supports use as a reference standard for chiral separation method validation.
Molecular FormulaC20H27N5O9
Molecular Weight481.5 g/mol
CAS No.204125-03-1
Cat. No.B6355039
⚠ Attention: For research use only. Not for human or veterinary use.
Boc-D-His(DNp)-OH.IPA (N-α-tert-Butyloxycarbonyl-N-im-dinitrophenyl-D-histidine isopropanol solvate, CAS 204125-03-1) is an orthogonally protected D-histidine derivative for solid-phase peptide synthesis (SPPS). The compound incorporates a tert-butyloxycarbonyl (Boc) group at the Nα-terminus and a 2,4-dinitrophenyl (DNp/Dnp) group on the imidazole N(im) position . Its isopropanol (IPA) solvate form provides crystalline stability and defined stoichiometry for accurate weighing . As a non-proteinogenic D-enantiomer building block, it enables synthesis of D-peptide therapeutics, mirror-image biologics, and protease-resistant peptide analogs .
Orthogonal D-His Building BlockD-enantiomer for D-peptide synthesis and protease-resistant constructs
Boc-SPPS Imidazole ProtectionDnp group stable to TFA and HF/TFMSA; designed for Boc protocols
Crystalline IPA SolvateDefined stoichiometry for accurate molar calculations and weighing
Generic substitution of Boc-D-His(DNp)-OH.IPA without rigorous specification matching introduces multiple procurement risks. First, the D-configuration is enantiomerically distinct from the L-isomer (Boc-His(Dnp)-OH, CAS 25024-53-7), with opposite optical rotation and divergent peptide folding outcomes; substituting one for the other yields peptides with altered or abolished biological activity . Second, the Dnp protecting group exhibits pronounced lability under Fmoc-SPPS deprotection conditions (20% piperidine/DMF), with literature reporting 84% premature Dnp cleavage, rendering Dnp-protected histidine incompatible with Fmoc/Boc hybrid strategies unless this side reaction is explicitly managed [1]. Third, histidine residues are notoriously prone to racemization during coupling; the choice of N(im)-protecting group critically influences racemization extent, with comparative studies showing that Dnp protection can result in approximately 50% racemization under certain coupling conditions, underscoring that not all imidazole-protected histidine derivatives perform equivalently [2].
Dnp Lability in Fmoc WorkflowsDnp group undergoes substantial premature cleavage under Fmoc deprotection conditions; not suitable for Fmoc-SPPS unless side reaction is mitigated.
Racemization During CouplingHistidine residues with Dnp protection may exhibit higher racemization than Bom-protected analogs; coupling protocol must be validated.
[1] Garay HE, Gonzalez LJ, Cruz LJ, Estrada RC, Reyes O. Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide GLY-HIS-ALA-LEU-GLY. Biotecnologia Aplicada. 1997;14(3):193-195. View Source
[2] Terada S, Kawabata A, Mitsuyasu N, Aoyagi H, Izumiya N. Racemization during the Synthesis of Histidine-containing Peptides. Bulletin of the Chemical Society of Japan. 1978;51(11):3409-3410. View Source
Boc-D-His(DNp)-OH.IPA: Procurement Evidence
Enantiomeric Purity: D- vs. L-Configuration
Boc-D-His(DNp)-OH.IPA is the D-enantiomer, contrasting with the widely available L-enantiomer Boc-His(Dnp)-OH (CAS 25024-53-7). The D-isomer exhibits negative optical rotation ([α]20/D = -65 ± 1°, c=1 in EtOAc), whereas the L-isomer shows positive rotation ([α]20/D = +61±3°, c=1 in EtOAc) . This specification is critical for synthesizing D-peptides, which resist proteolytic degradation and serve as mirror-image therapeutic candidates or racemization standards .
Enantiomeric PurityHead-to-head
D-isomer: [α]20/D = -65 ± 1° (≥99.5% Chiral HPLC)
L-isomer: [α]20/D = +61 ± 3° (≥98% TLC)
Opposite sign; Δ magnitude ~4°
c=1% in EtOAc, 20°C
Supports D-enantiomer identity for stereochemical-control studies
Boc-D-His(DNp)-OH.IPA is explicitly designed for Boc-SPPS, where the Dnp group remains stable to the acidic Boc-deprotection conditions (TFA) and the final HF or TFMSA cleavage steps . By contrast, under Fmoc-SPPS basic deprotection (20% piperidine/DMF), the Dnp group undergoes substantial premature cleavage—quantified at 84% cleavage during routine Fmoc deprotection cycles [1]. This incompatibility precludes the use of Dnp-protected histidine in Fmoc/Boc hybrid protocols without explicit side-reaction mitigation.
Dnp StabilityCross-study
Boc-SPPS: stable to TFA, HF/TFMSA
Fmoc-SPPS: 84% premature cleavage
Stable vs. 84% loss
20% piperidine/DMF (Fmoc); TFA/HF (Boc)
Dnp stability context: fit for Boc-SPPS; avoid Fmoc unless side reaction controlled
Literature reports 84% Dnp cleavage under Fmoc cycles
Boc-SPPSprotecting group orthogonalityDnp lability
Evidence Dimension
Dnp protecting group stability under deprotection conditions
Target Compound Data
Stable to TFA (Boc removal) and HF/TFMSA (final cleavage) in Boc-SPPS
Comparator Or Baseline
Under Fmoc-SPPS conditions (20% piperidine/DMF): 84% Dnp cleavage
Quantified Difference
Stable vs. 84% premature cleavage
Conditions
Boc-SPPS: TFA, HF, TFMSA; Fmoc-SPPS: 20% piperidine in DMF
Why This Matters
Selecting Dnp-protected histidine for Fmoc-SPPS workflows results in major yield loss and product heterogeneity; this compound is only fit-for-purpose in Boc-SPPS applications.
Boc-SPPSprotecting group orthogonalityDnp lability
[1] Garay HE, Gonzalez LJ, Cruz LJ, Estrada RC, Reyes O. Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions. Biotecnologia Aplicada. 1997;14(3):193-195. View Source
Racemization in Coupling: Dnp vs. Bom Protection
Histidine residues are exceptionally prone to racemization during peptide bond formation. In a controlled comparative study using the DCC/HOBt coupling method, Boc-His(Dnp)-OH exhibited approximately 50% racemization, whereas the Bom-protected analog Boc-His(Bom)-OH showed only 1.1% racemization under identical conditions [1]. This marked difference highlights that Dnp protection, while historically used, does not suppress racemization as effectively as alternative N(im)-protecting groups, informing the selection of coupling reagents and protocols for Dnp-protected histidine derivatives.
Racemization: Dnp vs. BomHead-to-head
Boc-His(Dnp)-OH: ~50% racemization
Boc-His(Bom)-OH: 1.1% racemization
~45-fold higher racemization
DCC/HOBt coupling in DMF
Racemization context informs coupling reagent selection for Dnp-His
Researchers requiring high stereochemical fidelity in histidine-containing peptides should consider this racemization liability when evaluating Dnp-protected histidine versus Bom or Trt alternatives.
[1] Terada S, Kawabata A, Mitsuyasu N, Aoyagi H, Izumiya N. Racemization during the Synthesis of Histidine-containing Peptides. Bulletin of the Chemical Society of Japan. 1978;51(11):3409-3410. View Source
Purity Specification: Chiral HPLC vs. TLC
Commercial Boc-D-His(DNp)-OH.IPA is supplied with a purity specification of ≥ 99.5% as determined by Chiral HPLC . This analytical method simultaneously quantifies both chemical purity and enantiomeric excess, ensuring absence of L-isomer contamination. In contrast, the L-isomer commercial specification is typically ≥ 98.0% by TLC, a method that does not resolve enantiomers . The 1.5% higher nominal purity plus enantiomeric resolution provides enhanced confidence for applications where trace D/L cross-contamination would confound results.
analytical specificationchiral HPLCquality control
Evidence Dimension
Analytical specification for purity
Target Compound Data
≥ 99.5% by Chiral HPLC
Comparator Or Baseline
≥ 98.0% by TLC (L-isomer)
Quantified Difference
1.5 percentage points higher nominal purity; chiral vs. achiral method
Conditions
Chiral HPLC vs. TLC
Why This Matters
Procurement decisions for chiral-sensitive applications should prioritize Chiral HPLC-certified material to avoid undetected enantiomeric impurities that TLC cannot reveal.
analytical specificationchiral HPLCquality control
Melting Point & Crystalline Solvate Form
Boc-D-His(DNp)-OH.IPA is supplied as a defined 1:1 isopropanol solvate, with a reported melting point of 110-113 °C and appearance as a light yellow crystalline powder . The solvate form ensures consistent stoichiometry for accurate molar calculations during synthesis planning. The unsolvated free acid form (C17H19N5O8, MW 421.4) of the L-isomer melts at a lower range of 98-100 °C (decomposition) , reflecting different solid-state properties.
Melting Point & SolvateCross-study
110–113 °C (1:1 IPA solvate)
98–100 °C (unsolvated L free acid, decomp.)
Δ ≈ 12–13 °C higher
Ambient pressure, crystalline solid
Melting point as identity and solvate consistency check
Deviation may indicate degradation or incorrect solvate
solvate formcrystalline stabilitymelting point
Evidence Dimension
Melting point and physical form
Target Compound Data
110-113 °C (1:1 IPA solvate, crystalline)
Comparator Or Baseline
98-100 °C (decomposition, unsolvated L-isomer free acid)
Quantified Difference
Δ ≈ 12-13 °C higher melting range
Conditions
Ambient pressure, crystalline solid
Why This Matters
Melting point serves as a rapid identity and purity check upon receipt; deviation may indicate degradation or incorrect solvate form.
solvate formcrystalline stabilitymelting point
Boc-D-His(DNp)-OH.IPA: Research & Industrial Applications
Protease-Resistant D-Peptide Therapeutics
The D-enantiomer configuration (verified by [α]20D = -65 ± 1°) enables incorporation of D-histidine into therapeutic peptides that resist enzymatic degradation by endogenous proteases, extending in vivo half-life . This is critical for developing orally available peptide drugs and mirror-image phage display-derived candidates.
Boc-SPPS: Acid-Labile Side-Chain Protection
The Dnp group remains stable under the acidic conditions of Boc-SPPS (TFA deprotection and HF/TFMSA cleavage), making this compound suitable for synthesizing histidine-containing peptides via Boc/Bzl protocols without premature side-chain deprotection .
Histidine Racemization & Coupling Optimization
Given the documented ~50% racemization of Dnp-protected histidine under DCC/HOBt coupling conditions [1], this compound serves as a benchmark substrate for evaluating novel coupling reagents, additives, and microwave-assisted protocols aimed at suppressing histidine epimerization during SPPS.
Chiral Purity Control for Peptide Analytics
With a Chiral HPLC-certified purity of ≥ 99.5%, Boc-D-His(DNp)-OH.IPA can be employed as a reference standard for developing and validating chiral separation methods to detect D/L cross-contamination in peptide synthesis workflows .
Application
Selection Property
Validation Focus
D-Peptide Stability Studies
D-enantiomer configuration with confirmed optical rotation
Chiral HPLC purity and enantiomeric excess verification
Boc-SPPS Side-Chain Protection Research
Dnp stability under acidic Boc deprotection conditions
Dnp cleavage monitoring in Boc vs. Fmoc protocols
Histidine Racemization Optimization
Racemization propensity of Dnp-His during coupling
Racemization assay with novel coupling reagents
Chiral Purity Method Validation
Chiral HPLC-certified purity specification
Method sensitivity for D/L cross-contamination detection
[1] Terada S, Kawabata A, Mitsuyasu N, Aoyagi H, Izumiya N. Racemization during the Synthesis of Histidine-containing Peptides. Bulletin of the Chemical Society of Japan. 1978;51(11):3409-3410. View Source
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